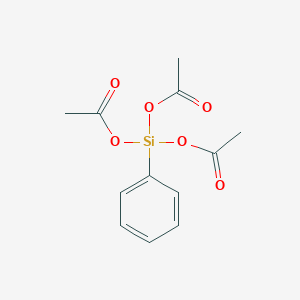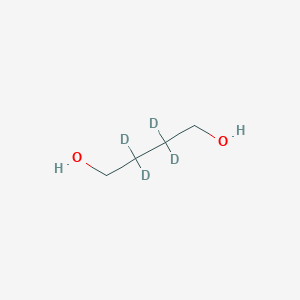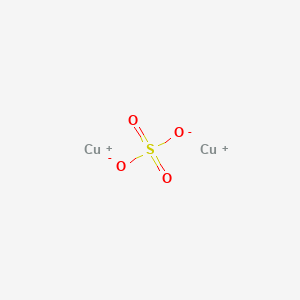
三乙酰氧基硅烷
描述
Phenyltriacetoxysilane is a chemical compound with the linear formula C12H14O6Si . It has a molecular weight of 282.328 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Phenyltriacetoxysilane is represented by the linear formula C12H14O6Si . Detailed structural analysis data is not available in the search results.
科学研究应用
Material Science and Nanotechnology
Phenyltriacetoxysilane: is utilized in material science, particularly in the development of nanoelectronics. It serves as a crosslinking agent for silicone resins, which are essential in creating polymer organic silicon compounds . These compounds are integral to the fabrication of nanoscale devices, offering unique electrical properties and enabling the miniaturization of electronic components.
Polymer Synthesis
In polymer chemistry, Phenyltriacetoxysilane plays a role in step-growth polymerization processes. It can be used to introduce phenyl groups into polymers, thereby modifying their physical properties such as rigidity, thermal stability, and solubility . This modification is crucial for designing polymers with specific characteristics for various industrial applications.
Organic Synthesis
The compound is involved in organic synthesis, where it may act as a precursor or reagent in the formation of complex organic molecules. Its triacetoxysilane group can participate in hydrosilylation reactions, which are pivotal in constructing silicon-containing organic frameworks .
Medicinal Chemistry
In medicinal chemistry, Phenyltriacetoxysilane could be explored for the synthesis of heterocyclic compounds that are commonly found in pharmaceuticals . The phenyl group is a common moiety in many drugs, and its introduction into medicinal compounds can influence their pharmacological activity.
Surface Coating Technology
This compound finds applications in surface coating technology. It can be used to modify surface properties, such as hydrophobicity, and enhance the functionality of coatings. Intelligent coatings that respond to environmental stimuli are an area of interest where Phenyltriacetoxysilane could contribute to the development of advanced materials .
Adhesive Formulations
Phenyltriacetoxysilane: may be used in adhesive formulations to improve adhesion properties. It can react with other components in the adhesive to form strong, durable bonds. Its role in this field is crucial for creating adhesives that can withstand various environmental conditions .
Catalysis Research
Lastly, Phenyltriacetoxysilane is significant in catalysis research. It can be a part of catalyst systems that facilitate various chemical reactions. Understanding its behavior and reactivity in catalytic processes can lead to the development of more efficient and selective catalysts .
属性
IUPAC Name |
[diacetyloxy(phenyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6Si/c1-9(13)16-19(17-10(2)14,18-11(3)15)12-7-5-4-6-8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFKGWCMFMCFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C1=CC=CC=C1)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939333 | |
| Record name | Phenylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltriacetoxysilane | |
CAS RN |
18042-54-1 | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18042-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018042541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylsilanetriyl triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetoxyphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)



![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)







